molecular formula C17H16BrNO B1293315 3-Azetidinomethyl-4'-bromobenzophenone CAS No. 898771-59-0

3-Azetidinomethyl-4'-bromobenzophenone

Cat. No.: B1293315
CAS No.: 898771-59-0
M. Wt: 330.2 g/mol
InChI Key: FCPGWRXNFHTUDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinomethyl-4’-bromobenzophenone typically involves the reaction of 4-bromobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Azetidinomethyl-4’-bromobenzophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism by which 3-Azetidinomethyl-4’-bromobenzophenone exerts its effects is not well-documented. the bromobenzophenone group can act as a photoactivatable crosslinking agent, allowing the compound to bind covalently to proteins upon light exposure. This property can be utilized in biochemical studies to investigate protein interactions.

Comparison with Similar Compounds

  • 3-Azetidinomethyl-4’-cyanobenzophenone
  • 3-Azetidinomethyl-4’-trifluoromethylbenzophenone
  • 3-Azetidinomethyl-4’-thiomethylbenzophenone
  • 3-Azetidinomethyl-4’-methoxybenzophenone
  • 3-Azetidinomethyl-4’-methylbenzophenone
  • 3-Azetidinomethyl-4’-carboethoxybenzophenone
  • 3-Azetidinomethyl-4’-fluorobenzophenone
  • 3-Azetidinomethyl-4’-chlorobenzophenone

Uniqueness: What sets 3-Azetidinomethyl-4’-bromobenzophenone apart from its similar compounds is the presence of the bromine atom, which can undergo unique substitution reactions. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPGWRXNFHTUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643251
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-59-0
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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